Enhanced Molecular Complexity and Structural Uniqueness vs. Ibuprofen and Tryptamine
When assessed for structural novelty, the target compound exhibits a substantial increase in molecular complexity over its parent structures, as quantified by atom count, molecular weight, and a unique chemical scaffold identifier (PubChem CID 3137652) [1]. This higher complexity translates to greater potential for selective biological interactions and is a key screening differentiator.
| Evidence Dimension | Molecular Complexity (Heavy Atom Count & Molecular Weight) |
|---|---|
| Target Compound Data | Heavy Atom Count: 26; MW: 348.48 g/mol; Unique PubChem CID: 3137652 |
| Comparator Or Baseline | Ibuprofen: Heavy Atom Count: 14; MW: 206.28 g/mol. Tryptamine: Heavy Atom Count: 12; MW: 160.22 g/mol. |
| Quantified Difference | 85.7% higher heavy atom count vs. ibuprofen; 116.7% higher vs. tryptamine. 69.0% greater molecular weight vs. ibuprofen; 117.5% greater vs. tryptamine. |
| Conditions | In silico molecular descriptor analysis. |
Why This Matters
Higher molecular complexity and unique scaffold identifiers are primary metrics for identifying lead-like compounds with greater potential for selective target engagement and structural patentability in screening library procurement.
- [1] PubChem. N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide. Compound Summary, CID 3137652. View Source
- [2] PubChem. Ibuprofen. Compound Summary, CID 3672. View Source
- [3] PubChem. Tryptamine. Compound Summary, CID 1150. View Source
